
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole is a chemical compound used as an intermediate in synthesizing organic compounds. It has applications in material science, such as in developing organic semiconductors and optoelectronic devices. This compound is also used in the manufacturing of OLED materials and as an intermediate for pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole typically involves the reaction of bromobenzene with 3-bromo-9H-carbazole. The reaction conditions include the use of a suitable solvent, such as toluene, and a catalyst like copper(I) iodide (CuI). The reaction mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can yield oxides or reduced forms of the compound .
Aplicaciones Científicas De Investigación
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole has several scientific research applications, including:
Material Science: Used in developing organic semiconductors and optoelectronic devices.
OLED Materials: Used in the manufacturing of organic light-emitting diode (OLED) materials.
Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole involves its interaction with specific molecular targets and pathways. In material science, it acts as a hole-transporting material, facilitating the movement of charge carriers in organic semiconductors and OLED devices. The bromine atom in the compound can participate in various chemical reactions, influencing the overall reactivity and properties of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 3-Bromo-9-phenylcarbazole
- 3,6-Di-tert-butylcarbazole
- 3,6-Dibromocarbazole
- 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
Uniqueness
9-(3-Bromophenyl)-9'-phenyl-3,3'-bi-9H-carbazole is unique due to its specific structure, which combines the properties of both bromophenyl and phenylcarbazole moieties. This unique structure imparts distinct electronic and optical properties, making it valuable in the development of advanced materials for optoelectronic applications .
Propiedades
Fórmula molecular |
C36H23BrN2 |
|---|---|
Peso molecular |
563.5 g/mol |
Nombre IUPAC |
3-[9-(3-bromophenyl)carbazol-3-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C36H23BrN2/c37-26-9-8-12-28(23-26)39-34-16-7-5-14-30(34)32-22-25(18-20-36(32)39)24-17-19-35-31(21-24)29-13-4-6-15-33(29)38(35)27-10-2-1-3-11-27/h1-23H |
Clave InChI |
XLGBBVGLFCVNPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC(=CC=C7)Br)C8=CC=CC=C82 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


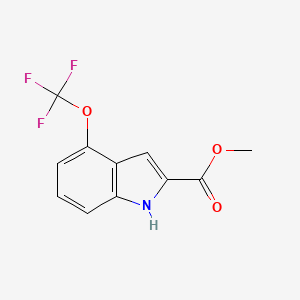
![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine](/img/structure/B1518123.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)
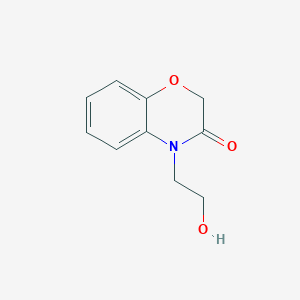
![2-[Cyclopropyl(methyl)amino]ethan-1-ol](/img/structure/B1518128.png)
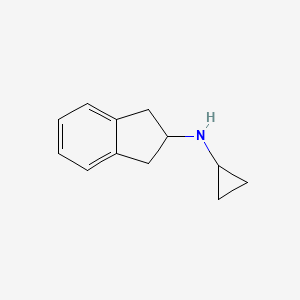
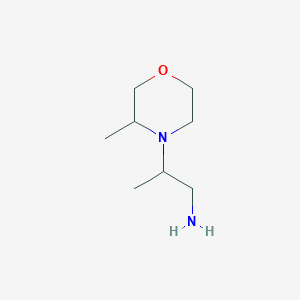

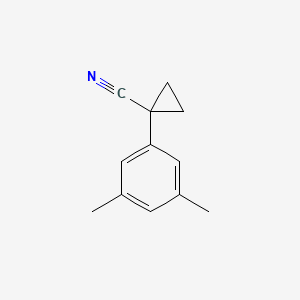
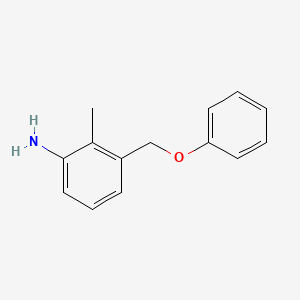
![3-[(Tert-butoxy)methyl]-2-methylaniline](/img/structure/B1518138.png)
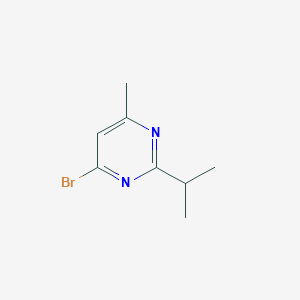

![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide](/img/structure/B1518145.png)
